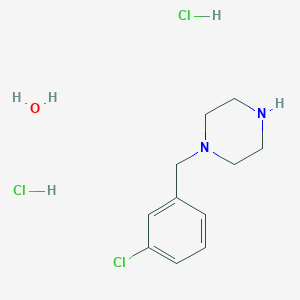![molecular formula C22H22FN3O2 B6089821 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6089821.png)
2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine, also known as FBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FBM is a morpholine derivative that belongs to the class of benzyl-substituted heterocycles.
Mécanisme D'action
The mechanism of action of 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine is not fully understood, but it is believed to act through multiple pathways. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has also been found to modulate the activity of ion channels and receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects:
2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been found to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a low toxicity profile. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been shown to have a broad range of biological activities, making it a useful tool for studying different pathways and diseases. However, 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has some limitations for lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine research. One area of interest is the development of 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine derivatives with improved potency and selectivity. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine could also be studied in combination with other therapeutic agents to enhance its efficacy. Further studies are needed to fully understand the mechanism of action of 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine and its potential applications in different diseases. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine could also be studied in animal models to evaluate its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine can be achieved through a multi-step process that involves the reaction of 4-(2-pyrimidinyloxy)benzyl chloride with 4-fluorobenzylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with morpholine to yield 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine. The purity and yield of the final product can be improved by using different solvents and purification techniques.
Applications De Recherche Scientifique
2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has shown promising results in scientific research as a potential therapeutic agent for various diseases. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been studied as a potential treatment for viral infections such as HIV and hepatitis C.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-[(4-pyrimidin-2-yloxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-19-6-2-17(3-7-19)14-21-16-26(12-13-27-21)15-18-4-8-20(9-5-18)28-22-24-10-1-11-25-22/h1-11,21H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCMFNZXMIBXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)OC3=NC=CC=N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6089742.png)
![2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6089751.png)
![2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6089775.png)

![1-(2,6-dimethyl-4-morpholinyl)-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B6089788.png)
![2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B6089796.png)
![4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6089801.png)
![7-cyclopropyl-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089805.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6089813.png)
![4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B6089822.png)
![5-(2-methoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6089828.png)

![N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6089839.png)
